molecular formula C13H13ClN4O2 B223329 Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate CAS No. 189109-01-1

Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate

Cat. No. B223329
CAS RN: 189109-01-1
M. Wt: 292.72 g/mol
InChI Key: BEJNNDMIBWPYFC-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate, also known as CCIP, is a chemical compound with potential applications in scientific research. It is a cyanoenamine derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity and could be used in the development of new anti-cancer drugs. Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Further research is needed to fully explore the potential applications of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate in scientific research.

Mechanism of Action

The mechanism of action of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate is not fully understood. However, it has been suggested that Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate may inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in tumorigenesis and inflammation. Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate may also interact with proteins involved in the regulation of cell growth and survival, such as the protein kinase Akt.
Biochemical and Physiological Effects:
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has been shown to exhibit anti-tumor activity in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumors. Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has been investigated for its potential neuroprotective effects, with studies suggesting that it may protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate is its potential as a lead compound for the development of new anti-cancer drugs. Its anti-inflammatory and neuroprotective effects also make it a promising candidate for the development of drugs for the treatment of other diseases. However, Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to work with in certain assays. Further research is needed to address these limitations.

Future Directions

There are several future directions for research on Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate. One area of interest is the development of new anti-cancer drugs based on Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate. Researchers could also investigate the potential of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate for the treatment of other diseases, such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate and its effects on cellular pathways and proteins. In addition, researchers could explore modifications to the structure of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate to improve its solubility and other properties for lab experiments.

Synthesis Methods

Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with ethyl cyanoacetate, followed by the addition of formaldehyde and ammonium acetate. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate. The synthesis of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has been described in detail in a research article by Wang et al. (2015).

properties

CAS RN

189109-01-1

Product Name

Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate

Molecular Formula

C13H13ClN4O2

Molecular Weight

292.72 g/mol

IUPAC Name

ethyl (E)-3-[(E)-aminomethylideneamino]-3-(4-chloroanilino)-2-cyanoprop-2-enoate

InChI

InChI=1S/C13H13ClN4O2/c1-2-20-13(19)11(7-15)12(17-8-16)18-10-5-3-9(14)4-6-10/h3-6,8,18H,2H2,1H3,(H2,16,17)/b12-11-

InChI Key

BEJNNDMIBWPYFC-QXMHVHEDSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\NC1=CC=C(C=C1)Cl)/N=C/N)/C#N

SMILES

CCOC(=O)C(=C(NC1=CC=C(C=C1)Cl)N=CN)C#N

Canonical SMILES

CCOC(=O)C(=C(NC1=CC=C(C=C1)Cl)N=CN)C#N

synonyms

Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-prope noate

Origin of Product

United States

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